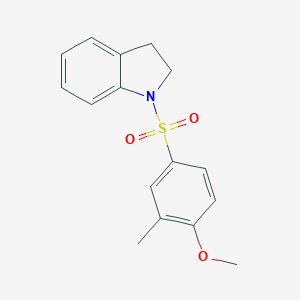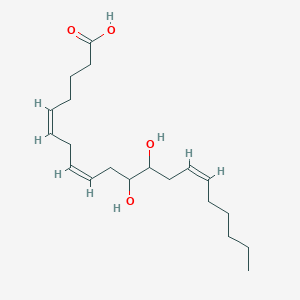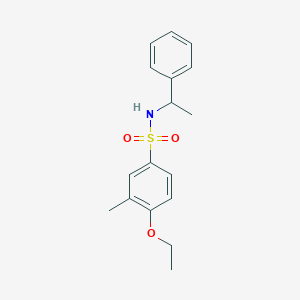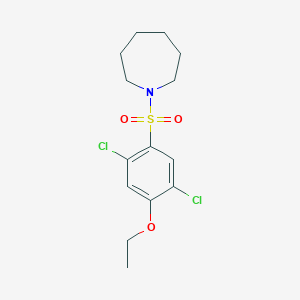
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide, also known as DTTO, is a compound with potential therapeutic applications. DTTO is a bicyclic compound that contains a sulfur atom and two piperidine rings. It has been studied extensively for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been studied for its potential therapeutic applications in various diseases. Research has shown that 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has anti-inflammatory, anti-cancer, and neuroprotective properties. 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mécanisme D'action
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been shown to inhibit the activity of enzymes involved in inflammation and cancer growth. 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been shown to have a range of biochemical and physiological effects. 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and modulate the activity of ion channels and receptors in the brain. 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide's mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Orientations Futures
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has several potential future directions for research. One area of research is the development of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide derivatives with improved pharmacological properties. Another area of research is the investigation of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide's potential use in treating other diseases, such as autoimmune disorders. 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide's mechanism of action also warrants further investigation to fully understand its therapeutic potential.
Méthodes De Synthèse
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylpiperidine with sulfur monochloride to form 2,5-dimethylpiperidine-1-sulfenyl chloride. This compound is then reacted with 1,5-cyclooctadiene to form the bicyclic compound 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide. The synthesis method for 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been optimized to improve the yield and purity of the compound.
Propriétés
Numéro CAS |
174198-17-5 |
|---|---|
Nom du produit |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide |
Formule moléculaire |
C22H38N2OS |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
(5Z)-2,9-di(piperidin-1-yl)-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide |
InChI |
InChI=1S/C22H38N2OS/c25-26-21-13-14-22(26)20(24-17-9-4-10-18-24)12-6-2-1-5-11-19(21)23-15-7-3-8-16-23/h1-2,19-22H,3-18H2/b2-1- |
Clé InChI |
RVGVRGYSAIKTQM-UPHRSURJSA-N |
SMILES isomérique |
C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3=O)N4CCCCC4 |
SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4 |
SMILES canonique |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4 |
Synonymes |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)




![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)


![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)
